N-2-Benzyloxyphenyl alpha-Benzilidene-d5 Isobutyrylacetamide
N-2-Benzyloxyphenyl alpha-Benzilidene-d5 Isobutyrylacetamide
A deuterated interme
Brand Name:
Vulcanchem
CAS No.:
1020719-18-9
VCID:
VC0016981
InChI:
InChI=1S/C26H25NO3/c1-19(2)25(28)22(17-20-11-5-3-6-12-20)26(29)27-23-15-9-10-16-24(23)30-18-21-13-7-4-8-14-21/h3-17,19H,18H2,1-2H3,(H,27,29)/i3D,5D,6D,11D,12D
SMILES:
CC(C)C(=O)C(=CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2OCC3=CC=CC=C3
Molecular Formula:
C₂₆H₂₀D₅NO₃
Molecular Weight:
404.51
N-2-Benzyloxyphenyl alpha-Benzilidene-d5 Isobutyrylacetamide
CAS No.: 1020719-18-9
Cat. No.: VC0016981
Molecular Formula: C₂₆H₂₀D₅NO₃
Molecular Weight: 404.51
* For research use only. Not for human or veterinary use.
Specification
| Description | A deuterated interme |
|---|---|
| CAS No. | 1020719-18-9 |
| Molecular Formula | C₂₆H₂₀D₅NO₃ |
| Molecular Weight | 404.51 |
| IUPAC Name | 4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(2-phenylmethoxyphenyl)pentanamide |
| Standard InChI | InChI=1S/C26H25NO3/c1-19(2)25(28)22(17-20-11-5-3-6-12-20)26(29)27-23-15-9-10-16-24(23)30-18-21-13-7-4-8-14-21/h3-17,19H,18H2,1-2H3,(H,27,29)/i3D,5D,6D,11D,12D |
| SMILES | CC(C)C(=O)C(=CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2OCC3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator